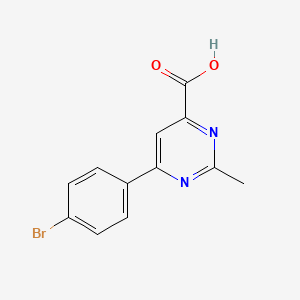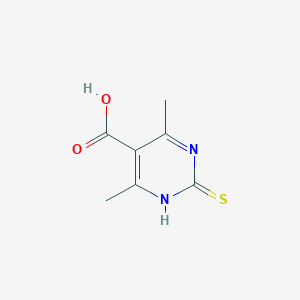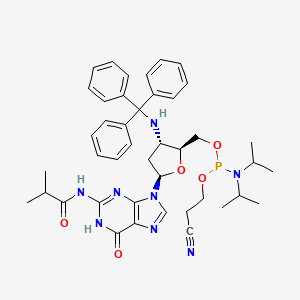
4'-n-Propyl-4-biphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-n-Propyl-4-biphenylZinc bromide is an organozinc compound with the molecular formula C15H15BrZn. This compound is utilized in various organic synthesis processes, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organic chemistry due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4’-n-Propyl-4-biphenylZinc bromide typically involves the reaction of 4’-n-Propyl-4-biphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{4’-n-Propyl-4-biphenyl bromide} + \text{Zn} \rightarrow \text{4’-n-Propyl-4-biphenylZinc bromide} ]
Industrial Production Methods: In industrial settings, the production of 4’-n-Propyl-4-biphenylZinc bromide is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4’-n-Propyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and other organometallic reagents.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and other aprotic solvents are typically used.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
4’-n-Propyl-4-biphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a reagent in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
Mecanismo De Acción
The mechanism of action of 4’-n-Propyl-4-biphenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations depending on the reaction conditions. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparación Con Compuestos Similares
- Phenylzinc bromide
- Biphenylzinc bromide
- 4’-n-Butyl-4-biphenylZinc bromide
Comparison: 4’-n-Propyl-4-biphenylZinc bromide is unique due to its specific alkyl substitution, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of reaction conditions and the types of products formed.
Propiedades
Fórmula molecular |
C15H15BrZn |
|---|---|
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-phenyl-4-propylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QFDPRYVMIBLYKZ-UHFFFAOYSA-M |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


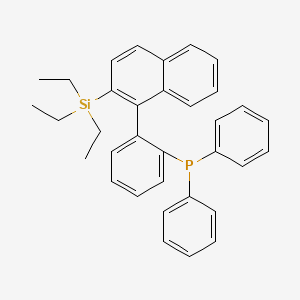
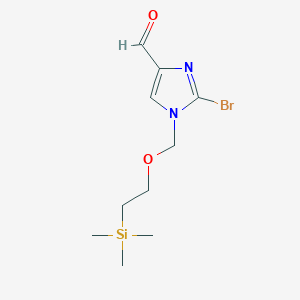
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
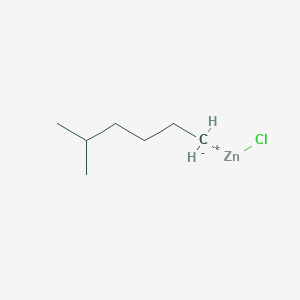
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
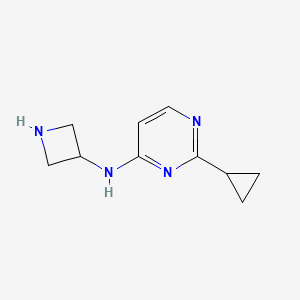
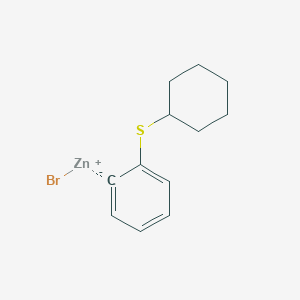
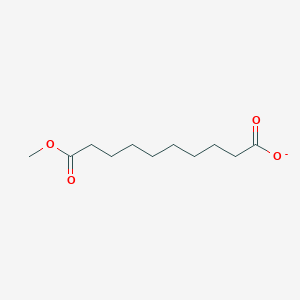
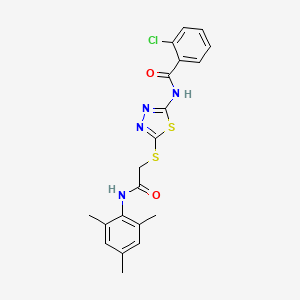
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
